1-Ethoxy-4-(phenyltellanyl)benzene
Description
1-Ethoxy-4-(phenyltellanyl)benzene is an organotellurium compound featuring an ethoxy (–OCH₂CH₃) group and a phenyltellanyl (–TeC₆H₅) group attached to a benzene ring. Tellurium-containing compounds are notable for their applications in organic electronics and catalysis, though the evidence here focuses on ethynyl analogs due to data constraints .
Properties
CAS No. |
51786-97-1 |
|---|---|
Molecular Formula |
C14H14OTe |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
1-ethoxy-4-phenyltellanylbenzene |
InChI |
InChI=1S/C14H14OTe/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
HZFYSODBOCJCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethoxy-4-(phenyltellanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-ethoxybenzene with phenyltellurium trichloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution process.
Chemical Reactions Analysis
1-Ethoxy-4-(phenyltellanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the phenyltellanyl group to a telluride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy or phenyltellanyl groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-(phenyltellanyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes.
Medicine: Preliminary studies suggest that tellurium compounds may have therapeutic potential, although more research is needed to confirm these findings.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the properties of organotellurium compounds.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(phenyltellanyl)benzene involves its interaction with molecular targets through its phenyltellanyl group. This group can participate in redox reactions, influencing cellular oxidative stress pathways. The ethoxy group may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- Increasing alkyl chain length (e.g., methyl → pentyl) correlates with higher molecular weights. For example, the pentyl-substituted derivative (C₂₁H₂₄O) has a molecular weight of 292.42 g/mol, compared to 236.31 g/mol for the methyl analog .
- Bulky substituents like trans-4-propylcyclohexyl significantly increase molecular weight (346.51 g/mol) due to the cyclohexane ring .
This property is critical in organic semiconductors . Alkyl substituents (e.g., methyl, ethyl) introduce electron-donating effects, which may alter solubility and reactivity in cross-coupling reactions .
Physical Properties: Melting Points: Longer alkyl chains (e.g., pentyl) reduce melting points due to increased hydrophobicity and weaker intermolecular forces. For example, the methyl-substituted compound (CAS 116903-46-9) has a higher melting point (260°C) compared to its liquid-phase pentyl analog . Solubility: Ethoxy groups improve solubility in polar solvents, while extended alkyl chains enhance solubility in nonpolar media .
Mechanistic Insights from ESD Studies :
- Electron-stimulated desorption (ESD) studies on benzene derivatives (e.g., condensed benzene on Pt substrates) reveal that dipolar dissociation (DD) dominates ion desorption at higher electron energies (>250 eV), while dissociative electron attachment (DEA) is secondary-electron-driven .
- Substituted benzene analogs may exhibit modified ESD yields due to substituent-induced changes in electron affinity and resonance stabilization .
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